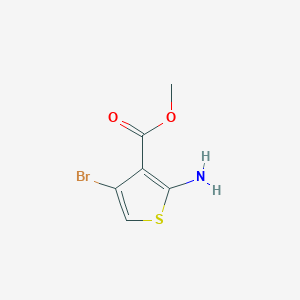

Methyl 2-amino-4-bromothiophene-3-carboxylate

Description

Methyl 2-amino-4-bromothiophene-3-carboxylate (CAS: 1239461-22-3) is a brominated thiophene derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol. It features a 2-amino group, a 4-bromo substituent, and a methyl ester at the 3-position of the thiophene ring. This compound is typically stored at 2–8°C under nitrogen protection to ensure stability . Its structural uniqueness makes it valuable in organic synthesis, particularly in pharmaceutical and materials science research.

Properties

IUPAC Name |

methyl 2-amino-4-bromothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-3(7)2-11-5(4)8/h2H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQGFCZFMUBHBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-4-bromothiophene-3-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl 2-amino-3-thiophenecarboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-bromothiophene-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.

Major Products

Substitution Products: Depending on the nucleophile, products like azides, nitriles, or amines are formed.

Oxidation Products: Sulfoxides and sulfones are the primary products.

Coupling Products: Biaryl compounds are typically formed through coupling reactions.

Scientific Research Applications

Methyl 2-amino-4-bromothiophene-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs).

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-bromothiophene-3-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The bromine atom and amino group play crucial roles in binding to target sites, influencing the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects at the 4-Position

The nature of the substituent at the 4-position significantly influences reactivity, solubility, and steric interactions:

*Calculated based on molecular formulas.

Key Findings :

Positional Isomerism: 2-Amino vs. 3-Amino Derivatives

The position of the amino group drastically alters electronic properties and synthetic utility:

Research Implications :

- The 2-amino configuration in the target compound enhances resonance stabilization with the ester group, improving stability in acidic conditions .

Functional Group Modifications

Additional functional groups expand reactivity and application scope:

Biological Activity

Methyl 2-amino-4-bromothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a thiophene ring substituted with an amino group and a bromine atom. This unique structure contributes to its varied biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing signaling pathways critical for various physiological responses.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance:

- Cell Line Studies : The compound has shown significant anti-proliferative effects against several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) with IC50 values reported below 25 µM .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | <25 |

| This compound | MCF-7 | <25 |

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Preliminary findings suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, although the exact mechanisms remain to be fully elucidated .

Case Studies

- In Vitro Studies : A study evaluated the compound's effect on various cancer cell lines using the MTT assay, which confirmed its potential as an anticancer agent. The results indicated that the structure of the compound significantly influences its bioactivity .

- Antimicrobial Evaluation : Another investigation assessed the antibacterial efficacy of this compound against a panel of bacterial strains. The compound demonstrated notable effectiveness, particularly against pathogenic strains .

Safety and Toxicity

While exploring the therapeutic potentials of this compound, safety profiles are crucial. Current data suggest moderate cytotoxicity in certain human cell lines, indicating a need for further investigations to establish safety parameters before clinical applications .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-amino-4-bromothiophene-3-carboxylate?

Methodological Answer:

The synthesis typically involves bromination of a thiophene precursor followed by functional group modifications. For example:

- Step 1: Bromination using reagents like N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., Lewis acids or radical initiators) to introduce the bromine atom at the 4-position of the thiophene ring .

- Step 2: Introduction of the amino group via nucleophilic substitution or protection/deprotection strategies. Boc (tert-butoxycarbonyl) groups are often used to protect amines during synthesis, followed by acidic deprotection .

- Step 3: Esterification of the carboxylic acid group using methanol under acidic or basic conditions to yield the methyl ester .

Table 1: Example Synthetic Conditions and Yields

| Brominating Agent | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | AIBN | CCl₄ | 78 | |

| Br₂ | FeCl₃ | DCM | 65 |

Basic: How is this compound characterized post-synthesis?

Methodological Answer:

Characterization involves a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy: H and C NMR confirm the structure, with distinct signals for the bromine (δ ~7.2 ppm for aromatic protons) and ester groups (δ ~3.8 ppm for methoxy protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (C₆H₆BrNO₂S, [M+H]⁺ = 237.94) .

- HPLC: Purity assessment using reverse-phase chromatography (e.g., C18 column, acetonitrile/water gradient) .

Basic: What are the optimal storage conditions for this compound?

Methodological Answer:

The compound is light-sensitive and prone to hydrolysis. Optimal storage conditions include:

- Temperature: 2–8°C in a sealed, amber vial.

- Atmosphere: Under inert gas (N₂ or Ar) to prevent oxidation .

- Stability Tests: Periodic HPLC analysis (e.g., every 6 months) to monitor degradation, particularly of the ester and amino groups .

Advanced: How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

Contradictions often arise from tautomerism or crystallographic disorder. Strategies include:

- Variable Temperature NMR: To identify dynamic processes (e.g., keto-enol tautomerism) .

- X-ray Crystallography: Single-crystal analysis using programs like SHELXL (via WinGX suite) to resolve ambiguities in substituent positions .

- Computational Validation: DFT calculations (e.g., Gaussian 09) to compare experimental and theoretical H NMR chemical shifts .

Advanced: How is crystallographic analysis performed for this compound and its derivatives?

Methodological Answer:

- Data Collection: Single-crystal X-ray diffraction (SC-XRD) at low temperature (e.g., 100 K) to minimize thermal motion .

- Refinement: SHELXL for small-molecule refinement, with attention to bromine atom anisotropy and hydrogen bonding networks (e.g., N–H···O interactions) .

- Visualization: ORTEP-3 for generating thermal ellipsoid plots, highlighting disorder or non-covalent interactions .

Table 2: Example Crystallographic Parameters (Hypothetical Data)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.032 |

| Bond Length (C–Br) | 1.89 Å |

| Reference |

Advanced: What computational methods are used to predict the electronic properties of this compound?

Methodological Answer:

- DFT Studies: Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps, revealing nucleophilic/electrophilic sites .

- Molecular Docking: AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), leveraging the bromine atom’s halogen-bonding capability .

- Solubility Prediction: COSMO-RS to estimate solubility in organic solvents, critical for reaction optimization .

Advanced: How does steric hindrance from the bromine substituent affect reactivity in cross-coupling reactions?

Methodological Answer:

The bromine atom at the 4-position influences reaction pathways:

- Suzuki-Miyaura Coupling: Bulky ligands (e.g., SPhos) mitigate steric effects, enabling coupling with aryl boronic acids at elevated temperatures (80–100°C) .

- Buchwald-Hartwig Amination: Requires high catalyst loading (e.g., Pd₂(dba)₃/XPhos) due to hindered access to the reaction site .

Table 3: Example Reaction Outcomes

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/SPhos | 72 | |

| Buchwald Amination | Pd₂(dba)₃/XPhos | 58 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.